

# Application Notes: Measuring Glucose Uptake with AS1938909, a SHIP2 Inhibitor

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Compound of Interest		
Compound Name:	AS1938909	
Cat. No.:	B15540900	Get Quote

### Introduction

**AS1938909** is a cell-permeable small molecule that acts as a potent and selective inhibitor of the SH2 domain-containing inositol 5'-phosphatase 2 (SHIP2).[1][2][3] SHIP2 is a critical negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which plays a central role in insulin-mediated metabolic events.[4][5] By inhibiting SHIP2, **AS1938909** enhances downstream signaling, leading to increased Akt phosphorylation, which subsequently promotes glucose uptake.[1][6] Studies have demonstrated that **AS1938909** increases glucose consumption and uptake in L6 myotubes, partly by up-regulating the expression of the glucose transporter GLUT1.[1][2][4]

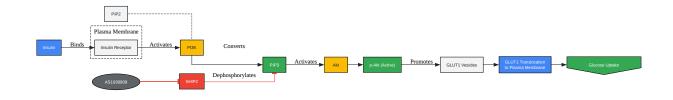
These application notes provide a detailed protocol for performing a cell-based glucose uptake assay using **AS1938909**. The assay utilizes the fluorescent glucose analog 2-NBDG (2-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxy-D-glucose), which is taken up by cells via glucose transporters.[7][8] The intracellular accumulation of 2-NBDG provides a fluorescent signal proportional to the rate of glucose uptake, which can be quantified using a fluorescence plate reader, fluorescence microscope, or flow cytometer.[7][9] This protocol is designed for researchers in metabolic disease, oncology, and drug discovery to investigate the effects of SHIP2 inhibition on cellular glucose metabolism.

## Mechanism of Action: AS1938909 in the PI3K/Akt Signaling Pathway



The PI3K/Akt signaling cascade is a primary pathway for insulin-stimulated glucose uptake in cells.[10][11] Upon insulin receptor activation, PI3K is recruited and phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4] PIP3 acts as a second messenger, recruiting and activating Akt.[10] SHIP2 negatively regulates this pathway by dephosphorylating PIP3 at the 5' position, converting it to PI(3,4)P2, which dampens the signal.[12]

**AS1938909** inhibits the phosphatase activity of SHIP2.[1] This inhibition prevents the degradation of PIP3, leading to its accumulation at the plasma membrane.[12] The sustained levels of PIP3 result in prolonged and enhanced activation and phosphorylation of Akt.[4][6] Activated Akt then promotes the translocation of glucose transporters, such as GLUT1, from intracellular vesicles to the plasma membrane, thereby increasing the cell's capacity for glucose uptake.[1][4]



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Figure 1. AS1938909 enhances glucose uptake via SHIP2 inhibition in the PI3K/Akt pathway.

# Experimental Protocol: 2-NBDG Glucose Uptake Assay

This protocol describes the measurement of glucose uptake in adherent cells (e.g., L6 myotubes, HeLa, or HepG2 cells) treated with **AS1938909** using the fluorescent glucose analog 2-NBDG.

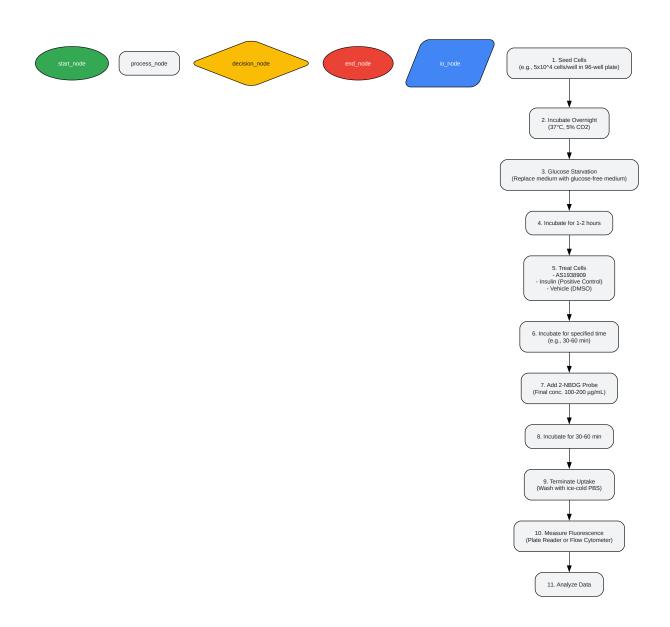


### **Materials and Reagents**

- · Cell Line: L6 myotubes or other appropriate cell line
- AS1938909: (Sigma-Aldrich, Cat. No. 565840 or equivalent)
- 2-NBDG: (Cayman Chemical, Cat. No. 600471 or equivalent)[9]
- Cell Culture Medium: DMEM or other appropriate medium
- Fetal Bovine Serum (FBS)
- Glucose-Free Culture Medium: DMEM without glucose
- Phosphate-Buffered Saline (PBS)
- Insulin (Positive Control)
- DMSO (Vehicle Control)
- 96-well black, clear-bottom tissue culture plates
- Fluorescence Plate Reader (Excitation/Emission ≈ 485/535 nm) or Flow Cytometer (FITC channel)[9]

## **Procedure**





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